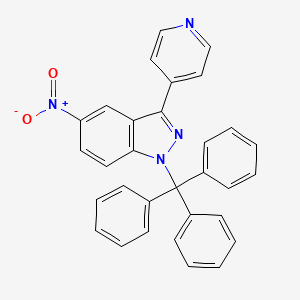

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole

Description

Properties

IUPAC Name |

5-nitro-3-pyridin-4-yl-1-tritylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLUMRGDIVZAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733757 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1-(triphenylmethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192873-56-5 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1-(triphenylmethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Based Cyclization Approach

- Step 1: Preparation of hydrazones from aromatic aldehydes or ketones, such as 4-pyridinecarboxaldehyde derivatives, with hydrazine or hydrazine derivatives.

- Step 2: Treatment of these hydrazones with hydrazine hydrate in a suitable solvent like N,N-dimethylformamide (DMF) at ambient or elevated temperatures.

- Step 3: Cyclization occurs via intramolecular nucleophilic attack, forming the indazole core.

- This method has been effectively used to synthesize various 1-aryl-5-nitro-1H-indazoles, which can be further functionalized with substituents like pyridin-4-yl groups.

| Parameter | Typical Range |

|---|---|

| Solvent | DMF or DMSO |

| Temperature | 23–100°C |

| Reagents | Hydrazine hydrate (excess) |

- High yields (45–96%) in optimized conditions.

- One-pot procedures reduce purification steps.

One-Pot Domino Reactions

- Combining hydrazine addition, cyclization, and substitution steps into a single vessel.

- Often involves heating or microwave irradiation to accelerate reactions.

- Successful in synthesizing various indazoles with high yields (up to 96%) without isolating intermediates.

| Parameter | Typical Range |

|---|---|

| Solvent | DMF or ethanol |

| Temperature | 80–120°C or microwave irradiation |

| Time | 1–4 hours |

- Simplifies synthesis.

- Reduces purification steps.

- Suitable for scale-up.

Protection and Deprotection of Trityl Group

- The trityl group on nitrogen is introduced early to prevent undesired reactions.

- Post-cyclization, deprotection can be achieved via acid treatment if necessary, although in many cases, the trityl group remains for stability or further derivatization.

Summary of Key Data in Preparation

| Method | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Hydrazine cyclization | Hydrazine hydrate | DMF | 23–100°C | 45–96% | One-pot, high efficiency |

| S_NAr ring closure | Aromatic halides + hydrazine | DMF | Room temp | 62–78% | Electron-withdrawing groups facilitate |

| Domino reaction | Hydrazine + aldehyde/ketone | Ethanol or DMF | Microwave or 80–120°C | Up to 96% | Rapid, scalable |

Notes and Considerations

- Choice of starting materials: Aromatic aldehydes or ketones with appropriate substituents (e.g., pyridin-4-yl) are crucial for targeted substitution.

- Reaction optimization: Temperature, solvent, and reagent equivalents significantly influence yields.

- Protection groups: Trityl groups are used to protect nitrogen atoms during multi-step processes, with deprotection tailored based on downstream applications.

- Purification: Crude products are typically purified via chromatography or recrystallization, depending on the reaction scale.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can undergo various coupling reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Coupling: Palladium catalysts, boronic acids, halides.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Substituted Indazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. It shows promise in various areas:

- Cancer Treatment : Research indicates that derivatives of indazole compounds can act as inhibitors of the ERK signaling pathway, which is often dysregulated in cancers. The inhibition of ERK1 and ERK2 may lead to reduced tumor growth and proliferation .

- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes that play roles in disease pathways. For instance, it has been suggested that it could inhibit kinases involved in cancer progression .

5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics .

- Anti-inflammatory Effects : Some research indicates that compounds with similar structures can exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Material Science

In addition to its biological applications, this compound is also explored for use in material science:

- Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Inhibition of ERK Pathway

A study published by Merck Sharp & Dohme Corp. demonstrated that indazole derivatives, including this compound, could effectively inhibit the ERK pathway in vitro. This inhibition resulted in decreased proliferation of cancer cells, indicating potential as a targeted cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on similar indazole compounds showed promising results against various bacterial strains. The study highlighted the potential of these compounds to serve as templates for developing new antibiotics, particularly against resistant strains .

Mechanism of Action

The mechanism of action of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridin-4-yl and trityl groups can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-(Pyridin-4-yl)-1-Trityl-1H-Indazol-5-Amine

- Structure: Differs by the replacement of the nitro group (-NO₂) with an amine (-NH₂) at the 5-position.

- Properties : Lower molecular weight (452.51 g/mol ) due to the absence of the nitro group. The amine enhances electron density, improving solubility and reactivity for subsequent coupling reactions .

- Application : Intermediate for synthesizing ERK inhibitors with modified pharmacophores .

(b) 6-Nitro-3-(Piperidin-1-yl)-1H-Indazole

- Structure : Features a piperidinyl group (saturated six-membered ring) at the 3-position and a nitro group at the 6-position.

- The piperidinyl group may enhance membrane permeability compared to pyridinyl .

- Application : Investigated as a kinase inhibitor candidate due to its compact structure .

(c) 5-Chloro-3-Piperidin-4-yl-1H-Indazole

- Structure : Contains a chlorine atom at the 5-position and a piperidinyl group at the 3-position.

- Properties: Molecular weight 237.70 g/mol.

- Application: Potential use in receptor modulation, though specific targets are under investigation .

Role of the Trityl Group

- Synthetic Utility: Protects the indazole nitrogen during reactions, as seen in the synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine . In contrast, non-tritylated analogues (e.g., 5-chloro-3-piperidin-4-yl-1H-indazole) lack this protection, simplifying synthesis but requiring alternative strategies for nitrogen protection .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Trends

- ERK Inhibition : The target compound’s nitro and pyridinyl groups are critical for binding to ERK’s ATP-binding pocket, as demonstrated in precursor studies . Piperidinyl analogues show divergent activity profiles, suggesting substituent-dependent target selectivity .

- Synthetic Flexibility: The nitro group’s reduction to an amine exemplifies the compound’s utility in generating diverse pharmacophores . Non-tritylated analogues, while synthetically simpler, may require additional steps to achieve comparable stability .

Biological Activity

5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is a compound that belongs to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The review synthesizes findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Indazole Core : The indazole moiety is known for its role in various biological activities.

- Nitro Group : The presence of a nitro group enhances the compound's reactivity and potential biological interactions.

- Pyridine Substituent : The pyridinyl group may contribute to the compound's ability to interact with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 12.5 |

| This compound | MDA-MB-231 | 15.8 |

These results indicate that this compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell growth and survival. Specifically, it has been suggested that such compounds may interfere with:

- Tubulin Polymerization : Similar indazole derivatives have shown the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways involved in cancer progression .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

Antimicrobial Activity

Research indicates that indazole derivatives possess antimicrobial properties. For instance, certain derivatives have demonstrated efficacy against bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Some studies suggest that compounds within this class may exhibit anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways .

Study 1: Anticancer Activity Evaluation

In a controlled study, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxic effects compared to untreated controls, indicating its potential as an effective anticancer agent.

Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings revealed that the compound effectively reduced kinase activity in vitro, supporting its role as a therapeutic candidate for targeted cancer therapies.

Q & A

Q. How should contradictory data between biochemical assays and computational docking studies be addressed?

- Methodological Answer : Adopt iterative refinement: (i) Re-examine assay conditions (e.g., buffer pH, co-solvents) for false negatives. (ii) Validate docking parameters (force fields, grid box size) using known ligands. (iii) Perform molecular dynamics (MD) simulations to assess binding mode stability. (iv) Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound’s derivatives?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., pyridine ring methylation, nitro replacement with cyano).

- Pharmacological Profiling : Use enzyme inhibition assays (e.g., kinase panels) and cell-based viability tests (MTT assay).

- Data Correlation : Apply multivariate analysis (PCA or PLS regression) to link structural descriptors (Hammett σ, LogP) with activity trends.

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate selectivity via counter-screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.